3,5-Dibromohexanoic acid
CAS No.: 62232-07-9
Cat. No.: VC20628407
Molecular Formula: C6H10Br2O2
Molecular Weight: 273.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62232-07-9 |
---|---|
Molecular Formula | C6H10Br2O2 |
Molecular Weight | 273.95 g/mol |
IUPAC Name | 3,5-dibromohexanoic acid |
Standard InChI | InChI=1S/C6H10Br2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
Standard InChI Key | SCWHLRWURVIAHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(CC(=O)O)Br)Br |
Introduction
Chemical Synthesis and Reaction Pathways
Historical Context and Synthetic Methodologies
The synthesis of 3,5-dibromohexanoic acid was first reported in the context of lactone production, specifically for creating γ-hexenolactone derivatives. A seminal study by Findlay et al. demonstrated that bromination of hexanoic acid precursors yields 3,5-dibromohexanoic acid as a key intermediate . The process involves reacting hexenoic acid derivatives with bromine under controlled conditions, followed by cyclization to form lactones. For instance, treatment of 3,5-dibromohexanoic acid with hot water facilitates intramolecular esterification, producing γ-hexenolactone in yields exceeding 40% .
Optimization of Bromination Reactions
Modern synthetic protocols have refined bromination techniques to enhance efficiency. A notable method involves the reaction of hexenoic acid with bromine in a two-phase system (ether-water), yielding 3,5-dibromohexanoic acid with minimal byproducts . The reaction proceeds via electrophilic addition, with bromine atoms selectively occupying the 3rd and 5th positions due to steric and electronic factors. Nuclear magnetic resonance (NMR) analysis confirms the structure, showing distinct signals for the brominated carbons at 4.1–4.8 ppm (complex multiplet) and the carboxylic acid proton at 11.3 ppm .
Structural and Physicochemical Properties
Molecular Architecture
The molecular structure of 3,5-dibromohexanoic acid features a linear hexanoic acid backbone with bromine substituents at C-3 and C-5. The IUPAC name, 3,5-dibromohexanoic acid, reflects this arrangement . The SMILES notation encodes the branching pattern, while the InChIKey provides a unique identifier for computational databases .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 273.95 g/mol | |
Exact Mass | 271.90500 Da | |
XLogP3 | 2.1 | |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) | |
Rotatable Bonds | 4 |
Spectroscopic Characterization
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NMR Spectroscopy: The -NMR spectrum exhibits signals for methyl ( 1.8 ppm), methylene ( 2.1–2.6 ppm), and brominated methine groups ( 4.1–4.8 ppm) .
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Mass Spectrometry: Fragmentation patterns include peaks at 192 and 194 () and a base peak at 112 corresponding to the lactone fragment .
Applications in Organic Synthesis
Lactone Production
3,5-Dibromohexanoic acid is predominantly used to synthesize γ-hexenolactone, a precursor for fragrances and pharmaceuticals. Cyclization under aqueous conditions eliminates bromine atoms, forming a five-membered lactone ring . This reaction is pivotal in producing ramulosin derivatives, which exhibit antimicrobial properties .
Role in Diels-Alder Reactions
Despite its utility, 3,5-dibromohexanoic acid exhibits limited reactivity as a dienophile in Diels-Alder reactions. Attempts to cyclize with 1-methoxybutadiene or 1-acetoxybutadiene under varying conditions (e.g., catalysts like , ) proved unsuccessful, highlighting steric hindrance from bromine substituents .
Computational and Industrial Perspectives
Computational Chemistry Insights
Density functional theory (DFT) calculations predict a planar conformation for the carboxylic acid group, with bromine atoms adopting a staggered arrangement to minimize steric strain . The LogP value of 2.1 indicates moderate lipophilicity, suitable for membrane penetration in bioactive molecules .
Industrial Scale-Up Challenges
Large-scale synthesis requires addressing bromine’s corrosivity and the need for high-purity intermediates. Advances in continuous-flow reactors and green bromination agents (e.g., -bromosuccinimide) could mitigate these issues, improving yield and sustainability.
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